Diméthyl(1,5-cyclooctadiène)platine(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

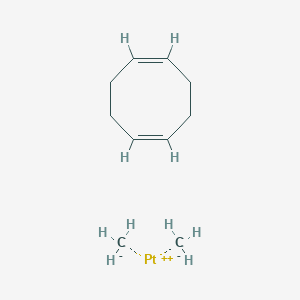

Dimethyl(1,5-cyclooctadiene)platinum(II) is a coordination compound in which a platinum atom is surrounded by two methyl groups and one 1,5-cyclooctadiene group. This compound is often used as a precursor in the synthesis of platinum catalysts, which have a wide range of applications in different organic reactions .

Applications De Recherche Scientifique

Dimethyl(1,5-cyclooctadiene)platinum(II) is widely used in scientific research due to its versatility as a platinum precursor. Some of its applications include:

Mécanisme D'action

Target of Action

Dimethyl(1,5-cyclooctadiene)platinum(II), also known as (1,5-Cyclooctadiene)dimethylplatinum(II), is a coordination compound where platinum (Pt) is surrounded by two methyl (CH3) groups and one 1,5-cyclooctadiene (COD) group

Mode of Action

The compound acts as a precursor in the synthesis of platinum catalysts . Platinum catalysts have a wide range of applications in different organic reactions .

Biochemical Pathways

It is known that platinum catalysts, for which this compound serves as a precursor, can be involved in various organic reactions .

Result of Action

As a precursor to platinum catalysts, it contributes to the wide range of reactions that these catalysts can facilitate .

Action Environment

The action, efficacy, and stability of Dimethyl(1,5-cyclooctadiene)platinum(II) can be influenced by various environmental factors. For instance, it is sensitive to water under neutral conditions . It is recommended to store the compound in an inert atmosphere at temperatures between 2-8°C .

Analyse Biochimique

Biochemical Properties

It is known that platinum compounds can interact with various biomolecules, including enzymes and proteins, in biochemical reactions . The nature of these interactions is largely dependent on the specific structure and properties of the platinum compound.

Cellular Effects

Platinum compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Platinum compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl(1,5-cyclooctadiene)platinum(II) can be synthesized through a one-pot reaction involving platinum acetylacetonate, 1,5-cyclooctadiene, and trimethylaluminium. This method yields the compound in 92% .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is typically prepared in laboratory settings using the aforementioned synthetic route. The reaction conditions involve careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl(1,5-cyclooctadiene)platinum(II) undergoes various types of reactions, including:

Substitution Reactions: The methyl groups can be substituted with other ligands.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride is commonly used to reduce the platinum center.

Oxidizing Agents: Various oxidizing agents can be used to oxidize the platinum center, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, using sodium borohydride can yield hydrophobic platinum catalysts .

Comparaison Avec Des Composés Similaires

Dichloro(1,5-cyclooctadiene)platinum(II): Similar in structure but with chlorine atoms instead of methyl groups.

Trimethyl(methylcyclopentadienyl)platinum(IV): Contains a cyclopentadienyl ligand instead of a cyclooctadiene ligand.

Uniqueness: Dimethyl(1,5-cyclooctadiene)platinum(II) is unique due to its specific combination of methyl and 1,5-cyclooctadiene ligands, which provide distinct reactivity and catalytic properties compared to other platinum compounds .

Activité Biologique

Dimethyl(1,5-cyclooctadiene)platinum(II) (abbreviated as Pt(COD)(CH₃)₂) is an organometallic compound that has garnered attention in the fields of medicinal chemistry and catalysis due to its unique biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Dimethyl(1,5-cyclooctadiene)platinum(II) features a platinum center coordinated with two methyl groups and one 1,5-cyclooctadiene (COD) ligand. Its chemical formula is C₁₀H₁₈Pt, and it has a molecular weight of approximately 286.25 g/mol. The compound is characterized by its hydrophobic nature and catalytic properties, which are significant in various organic reactions .

Anticancer Properties

Research indicates that dimethyl(1,5-cyclooctadiene)platinum(II) exhibits notable anticancer activity. A study by Huang et al. (2016) demonstrated that platinum-based compounds can induce apoptosis in cancer cells through mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential. This mechanism suggests that Pt(COD)(CH₃)₂ may have similar effects, warranting further investigation into its cytotoxicity against various cancer cell lines .

The mechanism by which dimethyl(1,5-cyclooctadiene)platinum(II) exerts its biological effects is thought to involve the formation of reactive platinum species that can interact with cellular macromolecules such as DNA. These interactions can lead to DNA cross-linking and subsequent cellular damage, contributing to its anticancer properties .

Case Studies

- Cell Line Studies : In vitro studies have shown that dimethyl(1,5-cyclooctadiene)platinum(II) exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. For instance, studies revealed significant growth inhibition in human ovarian cancer cells with minimal effects on fibroblast cells .

- Animal Models : In vivo studies utilizing murine models have reported that administration of dimethyl(1,5-cyclooctadiene)platinum(II) resulted in reduced tumor size and improved survival rates compared to untreated controls. These findings highlight the potential for this compound as a therapeutic agent in cancer treatment .

Data Tables

Propriétés

Numéro CAS |

12266-92-1 |

|---|---|

Formule moléculaire |

C10H18Pt |

Poids moléculaire |

333.33 g/mol |

Nom IUPAC |

carbanide;cycloocta-1,5-diene;platinum(2+) |

InChI |

InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2 |

Clé InChI |

AYLJSSIIYOOUOG-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] |

SMILES isomérique |

[CH3-].[CH3-].C1C/C=C\CCC=C1.[Pt+2] |

SMILES canonique |

[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] |

Description physique |

White powder; [Sigma-Aldrich MSDS] Insoluble in water; [Acros Organics MSDS] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.